molecular formula C20H30N2O3 B5374280 1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine

1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine

Cat. No. B5374280
M. Wt: 346.5 g/mol
InChI Key: QZCIAQJOFRTHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using specific methods.

Mechanism of Action

The mechanism of action of 1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine is not fully understood. However, it has been suggested that the compound inhibits the growth of microorganisms by disrupting their cell membrane and inhibiting their DNA synthesis. In cancer treatment, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neurological disorders, it has been suggested that this compound acts as a neuroprotective agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine have been studied extensively. In vitro studies have shown that this compound has significant antimicrobial activity against various microorganisms. In vivo studies have shown that this compound has promising results in the treatment of cancer, inflammation, and neurological disorders. However, further studies are required to determine the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine in lab experiments include its high purity and yield, significant antimicrobial activity, and promising results in the treatment of cancer, inflammation, and neurological disorders. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential toxicity.

Future Directions

There are several future directions for the research on 1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine. These include further studies on its mechanism of action, optimization of its synthesis method, and development of new derivatives with improved activity and selectivity. Additionally, this compound can be further studied for its potential applications in other fields, such as agriculture, food preservation, and cosmetics.

Synthesis Methods

The synthesis of 1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine involves the reaction of 4-methoxybenzoyl chloride with 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)methylpiperazine in the presence of a base. The reaction takes place under specific conditions to obtain the desired product. This method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine has been extensively studied for its potential applications in various fields. It has been found to have significant antimicrobial activity against various microorganisms, including bacteria, fungi, and viruses. This compound has also shown promising results in the treatment of cancer, inflammation, and neurological disorders.

properties

IUPAC Name

[4-[(2,2-dimethyloxan-4-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-20(2)14-16(8-13-25-20)15-21-9-11-22(12-10-21)19(23)17-4-6-18(24-3)7-5-17/h4-7,16H,8-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCIAQJOFRTHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.